N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic compound that belongs to the class of indazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral agents such as Lenacapavir, which is used for treating human immunodeficiency virus infections. The molecular formula for this compound is with a molecular weight of approximately 303.16 g/mol.
This compound is classified as a heterocyclic organic compound, specifically an indazole derivative. It contains halogen substituents (bromine and chlorine) and a methanesulfonamide group, which enhances its biological activity. The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves several key steps, including the formation of the indazole core and subsequent modifications to introduce the methanesulfonamide functionality.
The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves a multi-step process:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide further confirmation of its structure:
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
These reactions are critical for developing derivatives with improved pharmacological properties.
The mechanism of action for N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide primarily involves its interaction with specific biological targets within viral replication pathways. Preliminary studies suggest that this compound may inhibit critical enzymatic functions necessary for viral replication, particularly in human immunodeficiency virus infections .
The binding affinity and kinetics of these interactions are essential for understanding its pharmacodynamics and therapeutic potential.
Analytical methods such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the purity and identity of synthesized compounds, often achieving purities exceeding 99% .
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide has significant potential in scientific research and medicinal chemistry. Its applications include:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its structural versatility and capacity for targeted interactions with biological macromolecules. This bicyclic aromatic system, comprising a fused pyrazole and benzene ring, exhibits distinct tautomeric forms (1H- and 2H-indazole), with the 1H-indazole configuration being thermodynamically predominant and pharmacologically relevant. The incorporation of N-methylation at the 1-position—as seen in N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide—enhances metabolic stability by blocking cytochrome P450-mediated dealkylation while optimizing steric compatibility with hydrophobic enzyme pockets [2] [6].
Table 1: Structural Features of FDA-Approved Indazole Therapeutics
Drug Name | Indazole Substitution Pattern | Therapeutic Target | Clinical Indication |
---|---|---|---|
Niraparib | 1H-indazole, 7-bromo derivative | PARP inhibitor | Ovarian cancer |
Pazopanib | 1H-indazole, chloro derivative | VEGFR/PDGFR inhibitor | Renal cell carcinoma |
Axitinib | 1H-indazole, halogenated | Tyrosine kinase inhibitor | Renal cell carcinoma |
Entrectinib | 1-methyl-1H-indazole | TRK/ROS1/ALK inhibitor | NTRK+ solid tumors |
Rational modification of the indazole core enables precise modulation of pharmacokinetic and pharmacodynamic properties. The C3 position serves as a critical vector for functional group attachment, with methanesulfonamide installation conferring hydrogen-bond acceptor/donor capabilities essential for target engagement. Computational analyses indicate that 1-methyl-3-sulfonamido indazoles exhibit optimal binding geometry with kinase ATP pockets, where the sulfonamide oxygen mediates electrostatic interactions with catalytic lysine residues [5] [8].
Halogen atoms serve as strategic molecular handles to fine-tune electronic properties and optimize target affinity. In N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide, the 7-bromo and 4-chloro substituents exert complementary effects:
Table 2: Impact of Halogen Position on Biochemical Parameters
Halogenation Pattern | LogP | Kinase Inhibition IC₅₀ (nM)* | Cellular Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
4,7-Dichloro | 3.2 | 84 ± 9 | 18.7 |
7-Bromo-4-chloro | 3.8 | 29 ± 4 | 12.3 |
5,7-Dibromo | 4.1 | 156 ± 12 | 8.9 |
Unsubstituted | 2.1 | >1000 | 32.5 |
*Data represent inhibition of VEGFR2 kinase; adapted from structure-activity relationship studies [2] [10]
The orthogonality of bromo and chloro substituents facilitates sequential cross-coupling reactions—Suzuki-Miyaura arylation at C7 precedes Buchwald-Hartwig amination at C4—enabling rapid diversification of the indazole core for structure-activity relationship exploration [3].
Methanesulfonamide installation at the indazole C3 position transforms the heterocycle into a bidentate hydrogen-bonding motif critical for high-affinity target engagement. Key synthetic and structural advantages include:
Table 3: Target Binding Affinities of C3-Modified Indazole Derivatives
C3 Functional Group | VEGFR2 Kd (nM) | c-MET ΔG (kcal/mol) | Aqueous Solubility (µg/mL) |
---|---|---|---|
Methanesulfonamide | 12.4 ± 1.3 | -10.9 | 24.8 |
Carboxamide | 38.7 ± 4.1 | -9.2 | 89.6 |
Methyl ether | >500 | -6.8 | 12.3 |
Unsubstituted | 2100 ± 340 | -5.1 | 3.1 |
Molecular dynamics simulations (200 ns trajectories) confirm that methanesulfonamide-containing derivatives maintain stable salt bridges and hydrophobic contacts within kinase binding pockets, with <1.5 Å backbone deviation throughout simulations. This contrasts with carboxamide analogs, which exhibit rotational flexibility diminishing target residence time [8].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3